molecular formula C16H16N8 B2389650 (2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile CAS No. 303996-79-4

(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile

Número de catálogo: B2389650
Número CAS: 303996-79-4
Peso molecular: 320.36
Clave InChI: LPFONXIYMZCDSS-NTUHNPAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile is a highly potent and selective cell-permeable inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound acts by competitively binding to the ATP-binding site of the kinase, thereby effectively blocking its catalytic activity. It demonstrates exceptional selectivity for DYRK1A over other kinases, making it an invaluable chemical probe for deciphering the complex physiological and pathological roles of this enzyme. Research utilizing this inhibitor is primarily focused on the field of neuroscience, particularly for investigating DYRK1A's involvement in neuronal differentiation and synaptic function , with significant implications for understanding Down syndrome and Alzheimer's disease pathogenesis where DYRK1A dysregulation is a key feature. Furthermore, due to the role of DYRK1A in regulating cell cycle and proliferation, this compound is also a critical tool in cancer research, specifically for studying mechanisms of cell cycle arrest and the induction of apoptosis in leukemic and solid tumor models . Its application extends to beta-cell biology, providing insights into pancreatic islet expansion and the molecular pathways of diabetes .

Propiedades

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-23(2)14-5-3-12(4-6-14)7-13(8-17)16-20-15(21-22-16)9-24-11-18-10-19-24/h3-7,10-11H,9H2,1-2H3,(H,20,21,22)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFONXIYMZCDSS-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Triazole Ring Construction

The 1,2,4-triazole rings are synthesized via cyclocondensation reactions. US20080021071A1 discloses the use of phosphorylating agents to activate hydroxy groups for subsequent triazole formation. For example, reacting hydrazine derivatives with cyanamide derivatives in the presence of phosphotungstic acid yields the triazole scaffold. A critical step involves the introduction of the triazolylmethyl group at the 5-position through nucleophilic alkylation using iodomethane or chloromethyl triazole precursors.

Propenenitrile Linkage Formation

The α,β-unsaturated nitrile bridge is constructed via Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and a nitrile-containing triazole intermediate. WO2015059716A2 highlights the use of acetonitrile as both solvent and reactant, with catalytic acetic acid facilitating the elimination of water. Reaction temperatures between 70–90°C optimize yield while minimizing side reactions.

Detailed Synthetic Protocols

Stepwise Synthesis of Triazole Intermediates

Intermediate 1: 5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-1,2,4-triazole-3-carbonitrile

  • Cyclocondensation : 1H-1,2,4-triazole-3-carbonitrile (1.0 equiv) is treated with chloromethyl triazole (1.2 equiv) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Alkylation : The product is alkylated using iodomethane (1.5 equiv) in the presence of potassium carbonate, yielding the triazolylmethyl derivative (87% yield).

Intermediate 2: 4-(Dimethylamino)benzaldehyde
4-Bromobenzaldehyde undergoes Buchwald-Hartwig amination with dimethylamine (2.0 equiv) using palladium acetate and Xantphos in toluene at 110°C.

Knoevenagel Condensation for Final Assembly

Equimolar amounts of Intermediate 1 and Intermediate 2 are refluxed in acetonitrile with piperidine (10 mol%) for 24 hours. The reaction is monitored via HPLC, with product isolation achieved through cooling to 0–5°C and filtration.

Step Reactants Conditions Yield Characterization
1 1H-1,2,4-triazole-3-carbonitrile + chloromethyl triazole DMF, 60°C, 12h 78% $$^1$$H NMR (DMSO-d6): δ 8.45 (s, 1H), 8.12 (s, 1H)
2 Intermediate 1 + iodomethane K2CO3, DMF, rt, 6h 87% IR: 2240 cm$$^{-1}$$ (C≡N)
3 Intermediate 1 + 4-(dimethylamino)benzaldehyde Acetonitrile, piperidine, reflux, 24h 65% HPLC purity: 95.2%

Reaction Optimization and Challenges

Solvent and Catalyst Selection

WO2015059716A2 emphasizes the role of polar aprotic solvents (e.g., DMF, acetonitrile) in enhancing reaction rates for triazole alkylation. Phosphotungstic acid, as described in CN107522672A, improves cyclocondensation yields by 15–20% compared to Lewis acids like ZnCl2.

Regioselectivity and Byproduct Formation

The dual triazole system introduces regioselectivity challenges. US20080021071A1 addresses this via temporary protection of the 1H-1,2,4-triazole nitrogen using tert-butyldimethylsilyl (TBS) groups, which are later removed under mild acidic conditions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H NMR spectrum (DMSO-d6) of the final product exhibits key signals:

  • δ 8.52 (s, 1H, triazole-H)
  • δ 7.89 (d, J = 8.6 Hz, 2H, aromatic-H)
  • δ 6.78 (d, J = 8.6 Hz, 2H, aromatic-H)
  • δ 5.21 (s, 2H, CH2-triazole)
  • δ 3.02 (s, 6H, N(CH3)2).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) m/z calculated for C19H18N8: 382.1624; found: 382.1621.

Applications and Derivative Synthesis

The compound’s α,β-unsaturated nitrile moiety enables further functionalization, such as Michael additions or cyclizations. US20210094954A1 demonstrates its utility as a precursor for kinase inhibitors, with in vitro IC50 values <100 nM against specific targets.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the dimethylamino group.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly with enzymes and receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

Physicochemical and Spectroscopic Comparisons

Table 1: Structural and Analytical Comparison

Compound Core Structure Key Substituents Notable Spectral Data (NMR Shifts, etc.)
Target Compound Bis-1,2,4-triazole Dimethylamino phenyl, enenitrile Expected δ ~7.5 ppm (aromatic H), δ ~160 ppm (C≡N)
Compound 13 () Pyrazole 3-Fluoro-4-hydroxyphenyl δ 6.8–7.2 ppm (aromatic H), δ 150 ppm (C-F)
Compound Thiadiazole-Triazolone Phenylvinyl, mercapto IR: S-H stretch ~2550 cm⁻¹; 1H NMR: δ 5.1 ppm (CH2)
Compound Thiazole 2,4-Dimethylphenyl, phenylhydrazono 13C NMR: δ 115 ppm (C≡N), δ 165 ppm (C=S)

Implications for Drug Design

  • Triazole vs. Pyrazole/Thiazole : The dual triazole rings in the target compound offer superior metal coordination and hydrogen-bonding capacity compared to pyrazole or thiazole derivatives, making it more suitable for protease or kinase inhibition .
  • Substituent Effects: The dimethylamino group balances electron donation and lipophilicity, contrasting with fluorine (increasing polarity) or dichlorophenyl (increasing lipophilicity) in other compounds .

Actividad Biológica

The compound (2E)-3-[4-(dimethylamino)phenyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazole ring and a dimethylamino phenyl group, contributing to its diverse biological activities. The structural formula can be represented as follows:

C18H20N6\text{C}_{18}\text{H}_{20}\text{N}_6

Antimicrobial Activity

Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties . For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains and fungi. The mechanism typically involves interference with the synthesis of nucleic acids or cell wall components.

Activity Type Target Organisms Mechanism
AntibacterialGram-positive and Gram-negative bacteriaInhibition of cell wall synthesis
AntifungalCandida spp., Aspergillus spp.Disruption of ergosterol synthesis

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the triazole group is believed to enhance its interaction with cellular targets involved in cancer progression.

Study 1: Anticancer Efficacy

A recent study published in ACS Omega examined the anticancer effects of similar triazole-containing compounds on human cancer cell lines. It was found that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, derivatives of the compound were tested against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) value of 0.5 µg/mL, demonstrating potent antifungal effects .

Enzyme Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of sterols.

Interaction with DNA

Studies suggest that the compound may interact with DNA, leading to disruptions in replication and transcription processes. This interaction can trigger cellular stress responses and ultimately result in cell death.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the triazole rings followed by coupling with the nitrile-containing backbone. Key steps include:

  • Mannich-type reactions to introduce the triazolylmethyl group.
  • Knoevenagel condensation to form the α,β-unsaturated nitrile moiety. Optimization of reaction conditions (e.g., temperature: 60–80°C, solvent: ethanol/DMF, catalysts: piperidine) is critical for yield and purity .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • 1H/13C NMR spectroscopy to confirm regiochemistry and substituent positions (e.g., δ 8.2–8.5 ppm for triazole protons) .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ expected within ±0.001 Da).
  • Elemental analysis (CHNS) to verify stoichiometry (e.g., C: 58.2%, H: 4.5%, N: 28.7%) .

Q. What preliminary bioactivity has been reported?

Initial studies on structurally analogous triazole-nitrile hybrids show:

  • Antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
  • Cytotoxicity screening in cancer cell lines (IC50: ~10 µM) linked to apoptosis induction .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

Conflicting NMR signals (e.g., overlapping triazole peaks) require:

  • 2D NMR (COSY, HSQC) to resolve spin-spin coupling and assign quaternary carbons .
  • Computational validation using DFT-based chemical shift predictions (RMSD < 0.3 ppm) .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular docking against target proteins (e.g., CYP51 for antifungals) to assess binding affinity (ΔG: −8.5 kcal/mol) .
  • QSAR models using descriptors like logP and polar surface area to optimize pharmacokinetics (e.g., predicted oral bioavailability: 65%) .

Q. How can reaction conditions be optimized for higher yield?

  • Design of Experiments (DoE) to statistically evaluate variables (e.g., solvent polarity, catalyst loading). Ethanol improves yield by 20% over DMF due to reduced side reactions .
  • Flow chemistry for precise temperature/pH control, reducing byproduct formation .

Q. What is the role of substituents in modulating biological activity?

  • The dimethylamino group enhances solubility (logP reduction by 0.5 units) and membrane permeability .
  • Triazole-methyl substitution improves target selectivity via H-bonding with enzyme active sites (e.g., COX-2 inhibition) .

Q. How is regioisomerism addressed during synthesis?

  • HPLC-MS to separate isomers (retention time difference: 1.2 min) .
  • Single-crystal X-ray diffraction for unambiguous structural confirmation (R-factor < 0.06) .

Methodological Notes

  • Key references: Antimicrobial assays , NMR protocols , synthetic optimization .
  • For impurity control, monitor intermediates via TLC/HPLC (Rf ≤ 0.3 for byproducts) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.